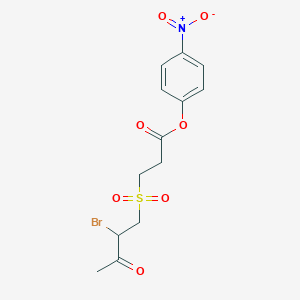
1,3-Dioxolane-2-hexanal, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2-hexanal, 2-methyl- is an organic compound with the molecular formula C₄H₈O₂. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .
Preparation Methods
1,3-Dioxolane-2-hexanal, 2-methyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Industrial production methods often employ similar techniques but on a larger scale, ensuring efficient water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
1,3-Dioxolane-2-hexanal, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Deprotection: The compound can be deprotected using acid-catalyzed transacetalization in acetone or hydrolysis in aqueous acid.
Major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dioxolane-2-hexanal, 2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-hexanal, 2-methyl- involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetal forms . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
1,3-Dioxolane-2-hexanal, 2-methyl- can be compared to other similar compounds such as:
1,3-Dioxane: Another member of the dioxane family, which has a six-membered ring structure and is used in similar applications.
2-Methyl-1,3-dioxolane: A closely related compound with similar chemical properties and applications.
4-Methyl-2-pentyl-1,3-dioxolane: Known for its use as a solvent and in the synthesis of various organic compounds.
The uniqueness of 1,3-Dioxolane-2-hexanal, 2-methyl- lies in its specific molecular structure, which provides enhanced stability and reactivity in various chemical processes .
Properties
CAS No. |
57221-86-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-(2-methyl-1,3-dioxolan-2-yl)hexanal |
InChI |
InChI=1S/C10H18O3/c1-10(12-8-9-13-10)6-4-2-3-5-7-11/h7H,2-6,8-9H2,1H3 |
InChI Key |
OSUUKELWLSBXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)


![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)





